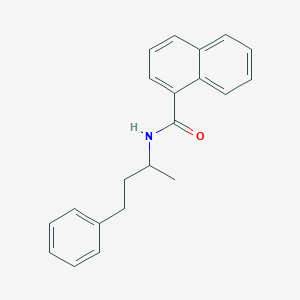![molecular formula C22H22ClFN4O B5107009 2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation of cancer cells by blocking the cell cycle progression. In addition, it has been shown to inhibit the activity of various enzymes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is its potent anticancer activity against various cancer cell lines. It also has anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various cancers, including breast, lung, and colon cancer. Another direction is to explore its anti-inflammatory and neuroprotective properties for the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves the reaction of 4-fluorobenzylpiperidine with 1H-pyrazol-5-ylamine in the presence of a chlorinating agent and benzoyl chloride. The reaction is carried out under reflux conditions in a suitable solvent, such as chloroform or dichloromethane. The final product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurological disorders.
Propriétés
IUPAC Name |
2-chloro-N-[2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O/c23-20-4-2-1-3-19(20)22(29)26-21-9-12-25-28(21)18-10-13-27(14-11-18)15-16-5-7-17(24)8-6-16/h1-9,12,18H,10-11,13-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQBIKXLLAWLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC=CC=C3Cl)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5106947.png)
![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)
![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)

![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)

![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)



![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)